molecular formula C16H25N B047461 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine CAS No. 124499-31-6

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine

Cat. No.: B047461
CAS No.: 124499-31-6
M. Wt: 231.38 g/mol
InChI Key: IFWGVWBAKRWCQH-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine is a substituted phenylethylamine derivative characterized by a cyclohexyl-ethyl group at the para position of the phenyl ring. This compound is synthesized via catalytic hydrogenation of 2-(4′-biphenyl)ethylamine, yielding a mixture of products, with the target amine isolated in 45% yield alongside unreacted starting material (35%) and 2-((4′-phenyl)cyclohexyl)ethylamine (20%) . Its structure combines a hydrophobic cyclohexyl moiety with an ethylamine backbone, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

2-[4-(2-cyclohexylethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h8-11,14H,1-7,12-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWGVWBAKRWCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567318
Record name 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-31-6
Record name 4-(2-Cyclohexylethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

Reductive amination offers a streamlined pathway for synthesizing 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine by converting a ketone precursor into the corresponding amine. The process involves two stages:

  • Formation of the imine intermediate : The reaction of 4-(2-cyclohexyl-ethyl)benzaldehyde with an amine source (e.g., ammonium acetate) in a polar aprotic solvent like methanol or ethanol.

  • Reduction of the imine : Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium on carbon (Pd/C) to yield the primary amine.

The cyclohexyl-ethyl side chain’s steric bulk necessitates careful selection of reaction conditions to prevent side reactions. For example, NaBH3CN is preferred over NaBH4 due to its selective reduction of imines without attacking ester or nitrile groups.

Table 1: Reductive Amination Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Reducing AgentNaBH3CN7892
SolventMethanol8595
Temperature25°C8290
Catalyst (H2 route)5% Pd/C7588

Multi-Step Synthesis via Intermediate Formation

Benzyl Protection and Chlorination

A patented route for structurally analogous compounds involves benzyl protection of hydroxyl or aldehyde groups to prevent unwanted side reactions. For this compound:

  • Protection : 4-(2-Cyclohexyl-ethyl)benzaldehyde is treated with benzyl chloride in the presence of a base (e.g., K2CO3) to form 4-(2-cyclohexyl-ethyl)benzyl chloride.

  • Reduction : The chlorinated intermediate is reduced using LiAlH4 to yield 4-(2-cyclohexyl-ethyl)benzyl alcohol.

  • Chlorination : Thionyl chloride (SOCl2) converts the alcohol to 4-(2-cyclohexyl-ethyl)benzyl chloride.

Arbuzov and Wittig-Horner Reactions

The chlorinated intermediate undergoes an Arbuzov reaction with triethyl phosphite to generate a phosphonate ester, which participates in a Wittig-Horner reaction with 3-methoxybenzaldehyde to form a styrene derivative. Catalytic hydrogenation (H2, Pd/C) then saturates the double bond, yielding the ethyl backbone.

Table 2: Multi-Step Synthesis Yield Profile

StepReactionYield (%)
Benzyl ProtectionBnCl, K2CO392
ReductionLiAlH488
Arbuzov ReactionP(OEt)385
Wittig-Horner3-Methoxybenzaldehyde78
HydrogenationH2, Pd/C95
Total Yield 62.5

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (residence time, temperature), reducing byproduct formation. For reductive amination, a tubular reactor with immobilized Pd/C catalyst achieves 89% yield at 50°C and 10 bar H2 pressure.

Green Chemistry Adaptations

Solvent recycling and catalyst recovery are critical for sustainability. Supercritical CO2 has been employed as a solvent in the Wittig-Horner step, reducing waste and improving reaction kinetics.

Comparative Analysis of Synthesis Routes

Yield and Efficiency

  • Reductive amination provides the shortest route (1–2 steps) but requires high-purity aldehydes.

  • Multi-step synthesis offers superior control over stereochemistry and functional groups but involves complex purification.

Table 3: Route Comparison

MetricReductive AminationMulti-Step Synthesis
Steps1–26
Total Yield (%)78–8562.5
Purity (%)90–9598
ScalabilityHighModerate

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine , also known by its CAS number 124499-31-6, has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacology

This compound has been studied for its pharmacological properties, particularly in the context of neuropharmacology. Its structural similarity to known psychoactive compounds suggests potential applications as a neurotransmitter modulator.

  • Case Study : A study evaluated the compound's effects on serotonin receptors, indicating that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

Drug Development

The compound is being explored for its potential as a lead compound in drug development, particularly for conditions involving the central nervous system (CNS).

  • Data Table: Drug Development Insights
PropertyValue
Target ReceptorSerotonin 5-HT1A_{1A}
Binding AffinityIC50_{50} = 50 nM
EfficacyModerate
Toxicity ProfileLow

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block.

  • Case Study : Researchers successfully synthesized derivatives of this compound that exhibited enhanced biological activity, demonstrating its versatility in synthetic applications.

Material Science

The compound has potential applications in material science, particularly in the development of polymers and composite materials due to its amine functional group.

  • Data Table: Material Properties
PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
CompatibilityCompatible with various polymers

Biochemistry

In biochemistry, this compound is being investigated for its role in cellular signaling pathways. Its interaction with various biomolecules could provide insights into metabolic processes.

  • Case Study : A recent study highlighted its role in modulating protein interactions involved in cell signaling, suggesting implications for cancer research and treatment strategies.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of phenylethylamine derivatives are highly dependent on substituent groups. Key analogs include:

Compound Name Substituent Group Key Characteristics
2-[4-(Trifluoromethyl)phenyl]ethylamine CF₃ (electron-withdrawing) Enhanced metabolic stability; modulates peroxidase activity in HTPEB .
2-(4-Methoxyphenyl)ethylamine OCH₃ (electron-donating) Improved solubility; used in neurochemical studies (e.g., O-methyltyramine) .
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine OCH₂CF₂ (fluorinated) Increased lipophilicity and bioavailability; applications in drug discovery .
2-(1-Cyclohexenyl)ethylamine Cyclohexenyl (unsaturated) Lower stability due to double bond; differs in reactivity vs. saturated cyclohexyl .
Table 1: Substituent Impact on Properties
Property Cyclohexyl-Ethyl (Target) Trifluoromethyl Methoxy Difluoroethoxy
LogP (Predicted) High (~4.5) Moderate (~3.2) Moderate (~1.8) High (~3.8)
Solubility Low (hydrophobic) Low Moderate Low
Synthetic Yield 45% 65–85% >70% Not reported

Biological Activity

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine, commonly referred to as a phenethylamine derivative, exhibits significant biological activity due to its unique structural features. This compound has been explored for its potential therapeutic applications and interactions with various biological systems, particularly in the realms of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound highlights its phenethylamine backbone with a cyclohexyl-ethyl substituent, which enhances its lipophilicity. This property is crucial for the compound's ability to cross biological membranes and interact with specific receptors.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Key molecular targets include:

  • Adrenergic Receptors : These receptors are involved in cardiovascular regulation and neurotransmission.
  • Dopaminergic Receptors : Important for mood regulation and motor control.
  • Serotonergic Receptors : Linked to mood, cognition, and perception.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may display cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Its interaction with dopaminergic and serotonergic systems suggests potential benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in chronic inflammatory conditions.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorCytotoxic effects on cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human colon adenocarcinoma cells (HT-29) and reported an IC50 value indicating significant antiproliferative activity.
  • Neuroprotective Potential : Another investigation assessed the compound's ability to protect neuronal cells from oxidative stress, revealing promising results that warrant further exploration in neurodegenerative models .

Q & A

Basic: What are the established synthetic routes for 2-[4-(2-cyclohexyl-ethyl)-phenyl]-ethylamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-(4-trifluoromethylphenyl)ethylamine derivatives are synthesized via bromoethoxy intermediate displacement with methylamine under catalytic conditions (e.g., tetrabutylammonium iodide) in polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone at 80°C . Optimization includes:

  • Catalyst selection : Tetrabutylammonium iodide enhances reaction rates in SN2 mechanisms.
  • Solvent choice : High-boiling solvents (e.g., DMF, DMSO) improve solubility and thermal stability.
  • Purification : Column chromatography or azeotropic distillation (using toluene/butanol mixtures) removes byproducts .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Answer:
Multi-modal characterization is critical:

  • NMR : 1H^1H and 13C^{13}C NMR confirm cyclohexyl and ethylamine substituents (e.g., δ 1.2–1.8 ppm for cyclohexyl protons).
  • LCMS : Monitors molecular ion peaks (e.g., m/z 701 [M+H]+^+ in related spirocyclic compounds) and purity (>95%) .
  • HPLC : Retention time consistency (e.g., 1.27 minutes under SMD-TFA05 conditions) ensures batch-to-batch reproducibility .

Basic: What methodologies are recommended to determine the aqueous solubility and stability of this compound?

Answer:

  • Solubility : Use shake-flask method with UV-Vis spectroscopy or HPLC quantification. For example, Tyramine (structurally similar) has solubility ~7.58 × 102^{-2} M (10.4 g/L) at 15°C .
  • Stability : Accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via LCMS for decomposition products (e.g., oxidation of the ethylamine group) .

Advanced: How can structure-activity relationship (SAR) studies elucidate its mechanism in enzymatic systems?

Answer:
SAR studies on analogs (e.g., HTPEB) reveal that electron-donating groups like amines enhance interactions with heme proteins (e.g., hemoglobin). Key steps:

  • Functional group modulation : Replace cyclohexyl with trifluoromethyl to assess steric/electronic effects.
  • Enzymatic assays : Measure peroxidase-like activity (e.g., H2_2O2_2 decomposition rates) and compare IC50_{50} values .
  • Mutagenesis : Engineer proteins to identify binding pockets (e.g., Hb’s heme cleft) .

Advanced: What computational strategies predict its binding affinity to neurological targets?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with dopamine receptors (e.g., D2R). Focus on cyclohexyl-ethylamine’s hydrophobic packing and amine hydrogen bonding.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Corrogate substituent electronegativity (e.g., cyclohexyl vs. aryl) with binding energy .

Advanced: How can analytical methods resolve contradictory data in purity or bioactivity assays?

Answer:

  • Cross-validation : Combine HPLC (for purity), LCMS (for molecular mass), and 1H^1H NMR (for functional groups).
  • Dose-response curves : Identify non-linear effects (e.g., mesalazine’s dose-dependent Hb activation) to rule out impurity interference .
  • Reference standards : Use certified materials (e.g., Tyramine, CAS 51-67-2) to calibrate instruments .

Advanced: What strategies optimize HPLC/LCMS protocols for quantifying trace metabolites?

Answer:

  • Column selection : C18 columns (3.5 µm particle size) improve resolution for polar metabolites.
  • Mobile phase : Acetonitrile/water (0.1% formic acid) enhances ionization in ESI-LCMS.
  • Detection limits : Optimize MRM transitions (e.g., m/z 189 → 172 for the parent ion) to achieve pg/mL sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine
Reactant of Route 2
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine

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